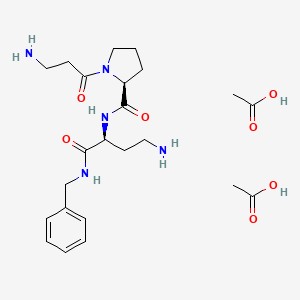

Dipeptide diaminobutyroyl benzylamide diacetate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Syn-Ake-Acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und Struktur-Wirkungsbeziehungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Muskelkontraktion und Neurotransmission.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen bei neuromuskulären Erkrankungen und als topische Behandlung für Falten.

5. Wirkmechanismus

Syn-Ake-Acetat entfaltet seine Wirkung, indem es als Antagonist am muskulären nikotinischen Acetylcholinrezeptor (mnAChR) wirkt. Durch die Blockierung dieser Rezeptoren hemmt es die Aufnahme von Natriumionen (Na+), wodurch die Muskelzellkontraktion verhindert wird. Dies führt zur Entspannung der Gesichtsmuskeln, wodurch das Erscheinungsbild von Mimikfalten reduziert wird .

Ähnliche Verbindungen:

Argireline (Acetyl Hexapeptid-8): Ein weiteres Peptid, das in Anti-Aging-Produkten verwendet wird und für seine Fähigkeit bekannt ist, die Tiefe von Falten zu reduzieren.

Matrixyl (Palmitoyl Pentapeptid-4): Ein Peptid, das die Kollagenproduktion stimuliert und das Erscheinungsbild von Falten reduziert.

Kupfer-Tripeptid-1: Bekannt für seine Wundheilungs- und entzündungshemmenden Eigenschaften.

Eindeutigkeit von Syn-Ake-Acetat: Syn-Ake-Acetat ist einzigartig in seinem Wirkmechanismus, da es die Aktivität von Waglerin-1 nachahmt. Diese spezifische Wirkungsweise ermöglicht es, Gesichtsmuskeln effektiv zu entspannen und das Erscheinungsbild von Falten zu reduzieren, ohne die Fähigkeit zu beeinträchtigen, Gesichtsausdrücke zu zeigen .

Wirkmechanismus

Target of Action

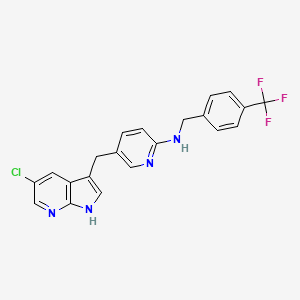

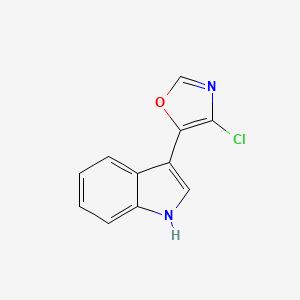

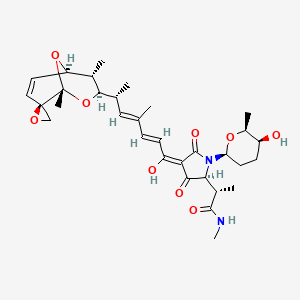

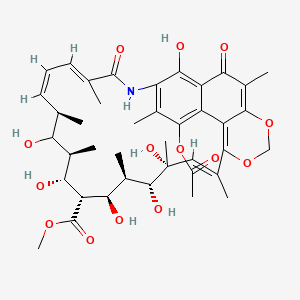

Syn-Ake Acetate, also known as Dipeptide Diaminobutyroyl Benzylamide Diacetate, is a synthetic tripeptide that mimics the functionality of Waglerin-1, a peptide found in the venom of the temple viper . Its primary target is the muscular nicotinic acetylcholine receptor (mnAChR) .

Mode of Action

Syn-Ake Acetate acts as an antagonist at the muscular nicotinic acetylcholine receptor (mnAChR), effectively blocking nerve impulses that lead to muscle contractions . As the muscular nicotinic ACh receptors are reversibly blocked, the ion channel remains closed. There is no uptake of Na+ and the muscle cells stay relaxed . The transmission of nerve impulses to the muscles is inhibited and facial muscles are relaxed .

Biochemical Pathways

The biochemical pathway of Syn-Ake Acetate involves the attenuation of neuronal signal transduction , likely by binding to mnAChR . This results in the blocking of Na+ uptake at the postsynaptic membrane, which attenuates muscle cell contractions .

Pharmacokinetics

It is a small molecular weight synthetic peptide, which suggests it may have optimal skin penetration .

Result of Action

The result of Syn-Ake Acetate’s action is a visible reduction in the appearance of wrinkles and laughter lines . It enables the face to relax without losing the ability to express itself . It’s fast-acting, long-lasting, and fully reversible . New studies have confirmed that when used earlier in time, Syn-Ake Acetate helps delay the appearance of wrinkles, with age-freezing effects .

Action Environment

The action environment of Syn-Ake Acetate is primarily the skin, where it is applied topically . It is safe for topical applications and is a preservative-free, glycerine-based aqueous solution . The efficacy of Syn-Ake Acetate may be influenced by environmental factors such as the condition of the skin and the frequency of application.

Zukünftige Richtungen

Recent research has identified a growing consumer trend towards highly effective skincare solutions that provide visible and immediate effects . Dipeptide Diaminobutyroyl Benzylamide Diacetate, with its potential to reduce the appearance of wrinkles and delay their onset, fits well within this trend . As such, it’s likely that we’ll see continued interest and research into this molecule and similar synthetic peptides in the future .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Syn-Ake-Acetat beinhaltet die Bildung einer Tripeptidsequenz. Der Prozess umfasst typischerweise die folgenden Schritte:

Peptidbindungsbildung: Die Aminosäuren werden unter Verwendung von Peptidkupplungsreagenzien wie Carbodiimiden sequentiell gekoppelt.

Schutz und Entschützung: Schutzgruppen werden verwendet, um unerwünschte Reaktionen an bestimmten Stellen zu verhindern. Diese Gruppen werden später unter bestimmten Bedingungen entfernt.

Reinigung: Das synthetisierte Peptid wird unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Syn-Ake-Acetat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert, wobei häufig automatisierte Peptidsynthesizer und großtechnische Reinigungssysteme eingesetzt werden .

Analyse Chemischer Reaktionen

Reaktionstypen: Syn-Ake-Acetat unterliegt hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Es ist unter physiologischen Bedingungen stabil und unterliegt nicht leicht der Oxidation oder Reduktion.

Häufige Reagenzien und Bedingungen:

Peptidkupplungsreagenzien: Carbodiimide, wie z. B. N,N'-Dicyclohexylcarbodiimid (DCC).

Schutzgruppen: Boc (tert-Butyloxycarbonyl) und Fmoc (9-Fluorenylmethoxycarbonyl)-Gruppen.

Entschützungbedingungen: Saure Bedingungen für die Boc-Entfernung und basische Bedingungen für die Fmoc-Entfernung.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das Tripeptid Syn-Ake-Acetat selbst, das in verschiedenen Formulierungen zur topischen Anwendung verwendet wird .

Vergleich Mit ähnlichen Verbindungen

Argireline (Acetyl Hexapeptide-8): Another peptide used in anti-aging products, known for its ability to reduce the depth of wrinkles.

Matrixyl (Palmitoyl Pentapeptide-4): A peptide that stimulates collagen production and reduces the appearance of wrinkles.

Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.

Uniqueness of Syn-Ake Acetate: Syn-Ake acetate is unique in its mechanism of action, mimicking the activity of Waglerin-1. This specific mode of action allows it to effectively relax facial muscles and reduce the appearance of wrinkles without affecting the ability to express facial emotions .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Dipeptide diaminobutyroyl benzylamide diacetate can be achieved through a straightforward solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Lys(Dde)-OH", "Fmoc-Asp(OtBu)-OH", "Benzylamine", "Diethylamine", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)", "N,N-diisopropylethylamine (DIPEA)", "Acetic anhydride", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Methanol", "Diethyl ether", "Triisopropylsilane (TIPS)", "Piperidine" ], "Reaction": [ "Deprotection of Fmoc group from Fmoc-Lys(Dde)-OH using 20% piperidine in DMF", "Coupling of Fmoc-Lys(Dde)-OH with Fmoc-Asp(OtBu)-OH using PyBOP and DIPEA in DMF", "Addition of benzylamine to the reaction mixture and coupling using PyBOP and DIPEA in DMF", "Deprotection of Dde group using 2% hydrazine in DMF", "Coupling of diethylamine with the deprotected lysine using PyBOP and DIPEA in DMF", "Acetylation of the dipeptide using acetic anhydride and DIPEA in DCM", "Deprotection of the t-butyl group using TIPS and trifluoroacetic acid in DCM/methanol", "Acetylation of the remaining amino group using acetic anhydride and DIPEA in DCM", "Purification of the final product using preparative HPLC" ] } | |

CAS-Nummer |

823202-99-9 |

Molekularformel |

C21H33N5O5 |

Molekulargewicht |

435.5 g/mol |

IUPAC-Name |

acetic acid;(2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H29N5O3.C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);1H3,(H,3,4)/t15-,16-;/m0./s1 |

InChI-Schlüssel |

COUXNAIGHLPOME-MOGJOVFKSA-N |

Isomerische SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CCN)C(=O)N[C@@H](CCN)C(=O)NCC2=CC=CC=C2 |

SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |

Kanonische SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Syn-Ake, Snake trippetide; Dipeptide diaminobutyroyl benzylamide; Dipeptide Diaminobutyroyl Benzylamide Diacetate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Syn-Ake interact with its target and what are the downstream effects?

A1: Syn-Ake is designed to mimic the activity of Waglerin 1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). It primarily targets muscle nicotinic acetylcholine receptors, specifically the muscular subtype. By competitively binding to these receptors, Syn-Ake inhibits muscle contractions, which can temporarily reduce the appearance of fine lines and wrinkles. []

Q2: What is the mechanism behind Syn-Ake's potential anti-aging effects?

A2: While Syn-Ake's muscle-relaxing properties are well-documented, its direct impact on the aging process itself requires further investigation. Research suggests that Syn-Ake may also interact with matrix metalloproteinases (MMPs), enzymes involved in collagen degradation, and Sirtuin 1 (SIRT1), a protein linked to cellular longevity. [] Molecular docking simulations indicated a potential for Syn-Ake to bind to MMPs, particularly MMP-13, and SIRT1. Further research is needed to confirm these interactions and understand their implications for skin aging. []

Q3: Are there any computational studies on Syn-Ake and what do they suggest?

A4: Yes, molecular docking and molecular dynamic (MD) simulations have been employed to investigate Syn-Ake's interactions with potential targets. These studies suggest that Syn-Ake can stably bind to both MMP-13 and SIRT1 receptors. [] These findings provide a basis for further research into the peptide's mechanisms of action and potential anti-aging effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1-Adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B611015.png)

![4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one](/img/structure/B611020.png)

![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)